Cas no 1326814-09-8 (8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
![8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1326814-09-8x500.png)
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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- MDL: MFCD19706193
- インチ: 1S/C18H20F3NO4/c1-11-6-8-17(9-7-11)22(14(10-26-17)16(24)25)15(23)12-2-4-13(5-3-12)18(19,20)21/h2-5,11,14H,6-10H2,1H3,(H,24,25)
- InChIKey: KOIBDXRJDYMCSH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C(N1C(C(=O)O)COC21CCC(C)CC2)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 549
- トポロジー分子極性表面積: 66.8
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423821-1 g |
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326814-09-8 | 1g |
€751.00 | 2023-04-24 | ||
Chemenu | CM207786-1g |
8-Methyl-4-(4-(trifluoromethyl)benzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 97% | 1g |
$1726 | 2024-08-02 | |
abcr | AB423821-5 g |
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326814-09-8 | 5g |
€1461.00 | 2023-04-24 | ||
A2B Chem LLC | AJ27401-25g |
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 95+% | 25g |
$4633.00 | 2024-04-20 | |
A2B Chem LLC | AJ27401-5g |
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 95+% | 5g |
$2405.00 | 2024-04-20 | |
A2B Chem LLC | AJ27401-100g |
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 95+% | 100g |
$9088.00 | 2024-04-20 | |
A2B Chem LLC | AJ27401-1g |
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 95+% | 1g |
$1280.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525597-2g |
8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 95+% | 2g |
¥18084.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196733-1g |
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 98% | 1g |
¥14586.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196733-10g |
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-09-8 | 98% | 10g |
¥52652.00 | 2024-08-09 |
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidに関する追加情報
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid: A Comprehensive Overview
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known by its CAS number 1326814-09-8, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom, creating a fused ring system. The presence of the trifluoromethyl group and the benzoyl substituent adds significant electronic and steric effects, making this compound a subject of interest in both academic and industrial research.
The molecular structure of this compound is intriguing, featuring a spiro[4.5]decane framework with an oxygen atom at position 1 and a nitrogen atom at position 4. The methyl group at position 8 and the carboxylic acid group at position 3 further diversify its chemical properties. Recent studies have highlighted the potential of such spirocyclic compounds in drug design, particularly in targeting specific protein-protein interactions due to their rigid and compact structures.
The synthesis of this compound involves a multi-step process, often utilizing advanced organic chemistry techniques such as Suzuki coupling, Friedel-Crafts acylation, and ring-closing metathesis. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, which is crucial for its application in biological studies. The use of transition metal catalysts has been particularly effective in achieving high stereoselectivity during the formation of the spirocyclic core.
In terms of chemical properties, this compound exhibits excellent stability under physiological conditions, making it a promising candidate for pharmacological applications. Its solubility in organic solvents and its ability to form stable complexes with biomolecules have been extensively studied. Recent findings suggest that this compound may act as a modulator of certain G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for cardiovascular diseases and neurological disorders.
The introduction of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, improving its bioavailability when administered orally. This feature is particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is essential for achieving optimal pharmacokinetic profiles. Additionally, the presence of the carboxylic acid group allows for further functionalization, enabling researchers to explore various derivatives with enhanced therapeutic potential.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the spirocyclic framework induces significant strain, which can be harnessed to design more potent inhibitors for enzyme targets. Furthermore, molecular docking studies have demonstrated that this compound can bind effectively to several drug targets, including kinases and proteases, suggesting its potential role in anticancer therapy.
In conclusion, 8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid represents a fascinating example of how complex molecular architectures can be leveraged to develop innovative therapeutic agents. With ongoing research focusing on its synthetic optimization, biological evaluation, and mechanistic studies, this compound holds great promise in advancing the field of medicinal chemistry.
1326814-09-8 (8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid) 関連製品
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